

Unveiling the Off-Target Landscape of ASP-2205 (Gilteritinib): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-2205, also known as gilteritinib (Xospata®), is a potent, second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations.[1] While its primary mechanism of action involves the targeted inhibition of both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, a comprehensive understanding of its off-target activities is crucial for predicting potential therapeutic benefits, understanding mechanisms of resistance, and anticipating adverse events.[1][2] This technical guide provides an in-depth exploration of the off-target profile of gilteritinib, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Off-Target Kinase Inhibition Profile

Gilteritinib exhibits inhibitory activity against several kinases other than its primary target, FLT3. The most clinically relevant off-targets identified are AXL, ALK, and c-Kit.[1] The following table summarizes the quantitative data on the inhibition of these key off-targets.



Target Kinase	Assay Type	IC50 / Kd (nM)	Reference
AXL	In vitro kinase assay	0.73	[3]
Cellular assay (inhibition of phosphorylation)	41	[4]	
ALK	In vitro kinase assay	>50% inhibition at 1	[4]
c-Kit	Cellular assay	~100	[5]
YES1	KINOMEscan	445 (Kd)	[3]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency; lower values indicate greater potency.

A broader perspective of gilteritinib's selectivity is provided by KINOMEscan assays, which assess the binding of a drug to a large panel of kinases. While a comprehensive table of percentage inhibition for all tested kinases is not publicly available, a visual representation known as a TREEspot™ diagram from a KINOMEscan assay performed at 100 nM gilteritinib has been published. This diagram indicates that gilteritinib has a relatively selective profile, with significant binding primarily to FLT3 and a limited number of other kinases, including AXL and ALK.[6]

Clinical Manifestations of Off-Target Activities: Adverse Events

The off-target activities of gilteritinib likely contribute to its clinical safety profile. The most common treatment-related adverse events observed in the pivotal ADMIRAL clinical trial (NCT02421939) are summarized below.



Adverse Event (≥20% of patients)	Percentage of Patients	
Myalgia/Arthralgia	50%	
Transaminase Increase (AST/ALT)	51%	
Fatigue/Malaise	44%	
Fever	41%	
Noninfectious Diarrhea	35%	
Dyspnea	35%	
Edema	40%	
Rash	36%	
Pneumonia	Not specified	
Nausea	30%	
Stomatitis	41%	
Cough	28%	
Headache	24%	
Hypotension	Not specified	
Dizziness	22%	
Vomiting	Not specified	

Data compiled from publicly available clinical trial information.[7][8]

Experimental Protocols KINOMEscan® Competition Binding Assay

Objective: To determine the binding affinity of gilteritinib to a broad panel of human kinases.

Methodology: The KINOMEscan® assay is a competition-based binding assay. A test compound (gilteritinib) is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by



qPCR of the DNA tag. The principle is that a compound that binds to the kinase will compete with the immobilized ligand, resulting in a lower amount of kinase captured on the solid support. Results are typically reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[6]

Cellular Kinase Phosphorylation Assay (Western Blot)

Objective: To assess the functional inhibitory activity of gilteritinib on a specific kinase (e.g., AXL) in a cellular context.

Methodology:

- Cell Culture: A human cell line endogenously or exogenously expressing the target kinase (e.g., MV4-11 AML cells for AXL) is cultured to approximately 80% confluency.[4]
- Inhibitor Treatment: Cells are treated with varying concentrations of gilteritinib or a vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).
- Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-AXL).
 Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed with an antibody against the



total form of the kinase as a loading control.[9]

Cell Viability Assay (e.g., CellTiter-Glo®)

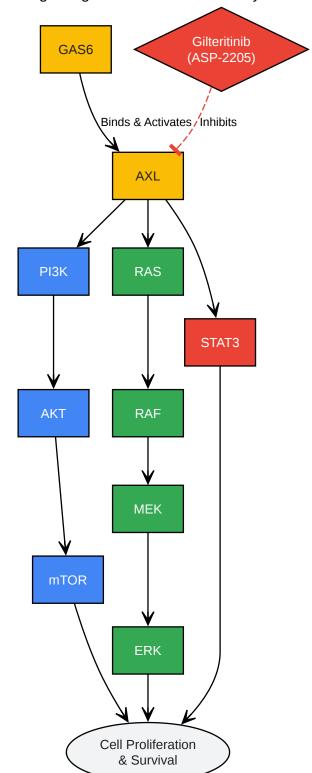
Objective: To determine the effect of gilteritinib on the proliferation and viability of cancer cells.

Methodology:

- Cell Seeding: Cancer cells (e.g., MOLM-13 or MV4-11) are seeded in a 96-well plate at a predetermined density.[4]
- Compound Treatment: Cells are treated with a serial dilution of gilteritinib or a vehicle control.
- Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Lysis and Luminescence Measurement: A reagent such as CellTiter-Glo® is added to each
 well, which lyses the cells and generates a luminescent signal proportional to the amount of
 ATP present, an indicator of cell viability.
- Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[9]

Visualizations Signaling Pathway: AXL Signaling in AML and Inhibition by Gilteritinib





AXL Signaling in AML and Inhibition by Gilteritinib

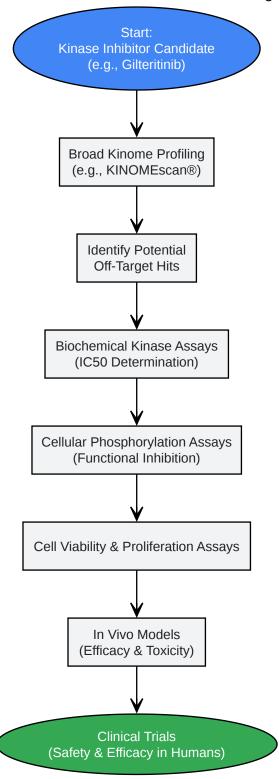
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Caption: AXL signaling pathway in AML and its inhibition by gilteritinib.



Experimental Workflow: Kinase Inhibitor Off-Target Screening

Experimental Workflow for Kinase Inhibitor Off-Target Screening





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Caption: A generalized workflow for identifying and characterizing off-target activities of a kinase inhibitor.

Conclusion

A thorough understanding of the off-target activities of ASP-2205 (gilteritinib) is paramount for its optimal clinical application. Its inhibitory effects on kinases such as AXL may offer therapeutic advantages, potentially overcoming resistance mechanisms to more selective FLT3 inhibitors. However, off-target effects are also likely contributors to the observed adverse event profile. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to further elucidate the complex pharmacological profile of gilteritinib and to develop strategies for maximizing its therapeutic index. Continued investigation into the downstream consequences of its off-target interactions will be essential for refining its use in the treatment of AML and potentially other malignancies.

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